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molecular formula C15H10N2O B1611404 10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile CAS No. 78880-65-6

10,11-Dihydro-10-oxo-5H-dibenz(b,f)azepine-5-carbonitrile

Cat. No. B1611404
M. Wt: 234.25 g/mol
InChI Key: JUGKQCJQHACNBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06384217B1

Procedure details

20 g (85 mmols) of (I) are dissolved in 120 ml of CH2Cl2. The solution is cooled to 0° C. and added with 0.24 g of 2,2,6,6-tetramethylpiperidine nitroxide, then with 180 ml of 1.4M NaClO, adjusted to pH 8.3 with a NaHSO4 saturated solution. The mixture is left for 1 hour at 0° C., then warmed to 20° C. for 4 hours. The organic phase is separated and washed with 50 ml of water, dried with 2 g of Na2SO4 and solvent is evaporated off. The residue is taken up with 50 ml of acetone and kept at 0° C. for 2 hours. The mixture is filtered, washed with 50 ml of cold acetone, dried at 60° C. for 4 hours to obtain 17 g of 5-cyano-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine (VII), m.p. 153-4° C., with 98.5% purity by HPLC (85% yield).
Name
( I )
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
[Compound]
Name
2,2,6,6-tetramethylpiperidine nitroxide
Quantity
0.24 g
Type
reactant
Reaction Step Two
Name
Quantity
180 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:3]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:8]=2[CH2:7][CH2:6][C:5]2[CH:14]=[CH:15][CH:16]=[CH:17][C:4]1=2)#[N:2].[O-]Cl.[Na+].[OH:21]S([O-])(=O)=O.[Na+]>C(Cl)Cl>[C:1]([N:3]1[C:4]2[CH:17]=[CH:16][CH:15]=[CH:14][C:5]=2[C:6](=[O:21])[CH2:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][C:9]1=2)#[N:2] |f:1.2,3.4|

Inputs

Step One
Name
( I )
Quantity
20 g
Type
reactant
Smiles
C(#N)N1C2=C(CCC3=C1C=CC=C3)C=CC=C2
Name
Quantity
120 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
2,2,6,6-tetramethylpiperidine nitroxide
Quantity
0.24 g
Type
reactant
Smiles
Step Three
Name
Quantity
180 mL
Type
reactant
Smiles
[O-]Cl.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OS(=O)(=O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warmed to 20° C. for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with 2 g of Na2SO4 and solvent
CUSTOM
Type
CUSTOM
Details
is evaporated off
WAIT
Type
WAIT
Details
kept at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
WASH
Type
WASH
Details
washed with 50 ml of cold acetone
CUSTOM
Type
CUSTOM
Details
dried at 60° C. for 4 hours
Duration
4 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)N1C2=C(CC(C3=C1C=CC=C3)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 17 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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